molecular formula C12H14N2O2 B3261668 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione CAS No. 34657-68-6

3-benzyl-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B3261668
Key on ui cas rn: 34657-68-6
M. Wt: 218.25 g/mol
InChI Key: DSBMOVYUOIIPDK-UHFFFAOYSA-N
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Patent
US04230709

Procedure details

5,5-Dimethyl hydantoin (5.15 g, 0.039 mole) was added to a suspension of sodium hydride (1.87 g, 50% oil dispersion) in dry dimethylformamide (50 ml) and the mixture stirred and heated at 50° C. until evolution of hydrogen ceased. The solution was cooled and benzyl chloride (4.94 ml, 1.1 equivalents) was added and the mixture heated at 50° C. for 11/2 hours. The dimethylformamide was removed under reduced pressure and the residue partitioned between ether and brine. The ethereal extracts were combined, washed with water, dried (MgSO4) and the solvent evaporated to yield the title compound as a white crystalline solid m.p. 100°-102° C. Yield=8.0 g=91%.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.94 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[H-].[Na+].[H][H].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O>[CH2:14]([N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
1.87 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.94 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The dimethylformamide was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether and brine
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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